molecular formula C10H10BrN3O B1528631 (1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 1248464-60-9

(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1528631
CAS No.: 1248464-60-9
M. Wt: 268.11 g/mol
InChI Key: WXSXWZIOVNXRRM-UHFFFAOYSA-N
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Description

(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol ( 1248464-60-9) is a chemical intermediate featuring a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry and drug discovery. This compound is designed for research and development applications only. The 1,2,3-triazole moiety is a versatile pharmacophore known for its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets. Recent studies demonstrate that 1,2,3-triazole-containing compounds are key structural elements in developing potent acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research . These inhibitors often operate through a dual-binding mechanism, interacting with both the catalytic anionic site and the peripheral anionic site (PAS) of the AChE enzyme . Furthermore, structural analogues of this compound have shown promising antileishmanial activity by targeting Leishmania braziliensis , inducing mitochondrial depolarization and disrupting parasite membrane integrity . The synthetic value of this compound lies in its two functional handles: the bromobenzyl group offers potential for further metal-catalyzed cross-coupling reactions, while the primary alcohol can be functionalized into various esters, ethers, or other derivatives. This compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" reaction renowned for its high yield and selectivity . This product is strictly for research purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[1-[(2-bromophenyl)methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c11-10-4-2-1-3-8(10)5-14-6-9(7-15)12-13-14/h1-4,6,15H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSXWZIOVNXRRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=N2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of (1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol typically follows these key steps:

  • Step 1: Preparation of 2-Bromobenzyl Azide
    The 2-bromobenzyl azide is synthesized from the corresponding 2-bromobenzyl halide (usually bromide or chloride) by nucleophilic substitution with sodium azide in polar aprotic solvents like dimethyl sulfoxide (DMSO). This step is performed at room temperature over extended periods (e.g., 15 hours) to ensure high yields (above 90%) of the azide intermediate.

  • Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
    The 2-bromobenzyl azide is reacted with propargyl alcohol or a suitable alkyne bearing a hydroxymethyl group under Cu(I) catalysis. This reaction forms the 1,4-disubstituted 1,2,3-triazole ring regioselectively. The CuAAC reaction is typically carried out in a mixed solvent system such as tert-butanol/water/THF at room temperature or slightly elevated temperatures with copper sulfate and a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ.

  • Step 3: Isolation and Purification
    After completion, the reaction mixture is worked up by extraction with organic solvents (e.g., dichloromethane), washing with aqueous solutions (e.g., saturated sodium chloride), drying over anhydrous magnesium sulfate, and evaporation under reduced pressure. The crude product is purified by recrystallization from ethanol or by column chromatography to yield the target compound as a solid.

Detailed Experimental Conditions and Yields

Step Reagents and Conditions Solvent(s) Temperature Time Yield (%) Notes
2-Bromobenzyl azide formation 2-Bromobenzyl bromide + NaN3 (3.1 mmol) DMSO Room temperature 15 hours ~91% Stirred, followed by extraction and drying
CuAAC cycloaddition 2-Bromobenzyl azide + propargyl alcohol + CuSO4 + sodium ascorbate tert-butanol/water/THF Room temperature Overnight 85-95% Monitored by TLC; copper sulfate as catalyst
Purification Extraction, drying, recrystallization or chromatography DCM, ethanol Ambient - - Solid isolated with high purity

Mechanistic Insights and Optimization

  • Azide Formation: The nucleophilic substitution to form the benzyl azide is favored in polar aprotic solvents like DMSO, which stabilize the azide ion and enhance reaction rates. The reaction is generally performed at room temperature to avoid side reactions or decomposition of azide.

  • CuAAC Reaction: The copper(I)-catalyzed azide-alkyne cycloaddition is highly regioselective, producing the 1,4-disubstituted triazole exclusively. The use of mixed solvents balances solubility of both hydrophilic and hydrophobic reactants. The presence of sodium ascorbate reduces Cu(II) to Cu(I), the active catalytic species. Reaction times vary from several hours to overnight to ensure full conversion.

  • Purification: The product’s crystallinity allows for straightforward purification by recrystallization, which is preferred over chromatography for scalability. The use of ethanol as recrystallization solvent is common due to good solubility profiles of the triazole derivatives.

Supporting Research Findings

  • A study on similar benzyl-substituted 1,2,3-triazoles demonstrated that methyl propiolate and substituted benzyl azides could be reacted under reflux in ethanol for 6 hours to yield methyl 1-substituted benzyl 1H-1,2,3-triazole-4-carboxylates, which are further transformed to related triazole derivatives. Although this is a different substituent, the methodology informs the preparation of related triazoles including bromobenzyl analogs.

  • High yields (72-99%) of azides from benzyl halides have been reported using sodium azide in DMSO at room temperature, followed by efficient CuAAC reactions to form triazole derivatives with hydroxymethyl substituents.

  • Oxidation and functional group transformations on the triazole ring have been carried out using mild oxidants such as TEMPO with PhI(OAc)2 or TCICA, but for the preparation of this compound specifically, the key step remains CuAAC with propargyl alcohol to introduce the hydroxymethyl group.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Reaction Type Conditions Yield Range (%) Reference
Benzyl azide synthesis 2-Bromobenzyl bromide + NaN3 Nucleophilic substitution DMSO, RT, 15 h 90-95
CuAAC cycloaddition 2-Bromobenzyl azide + propargyl alcohol + CuSO4 + sodium ascorbate Copper(I)-catalyzed cycloaddition tert-butanol/water/THF, RT, overnight 85-95
Purification Extraction, recrystallization Physical separation Ambient -

Chemical Reactions Analysis

Nucleophilic Substitution

The benzylic bromine undergoes SN1/SN2 reactions with nucleophiles, facilitated by the bromine’s high leaving-group ability.

Mechanism :

  • Bromine departs, forming a carbocation at the benzyl position.

  • Nucleophiles (e.g., amines, thiols) attack the carbocation, yielding substituted triazoles.

Examples :

  • Reaction with sodium azide (NaN₃) : Replaces bromine with an azide group, forming a triazole derivative.

  • Reaction with thiourea (NH₂CSNH₂) : Produces thiol-substituted analogs.

Table 2: Substitution Reaction Products

NucleophileProduct
NaN₃Azide-substituted triazole
NH₂CSNH₂Thiol-substituted triazole

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) can be oxidized to:

  • Aldehyde (R-CHO) using mild oxidizing agents (e.g., pyridinium chlorochromate ).

  • Carboxylic acid (R-COOH) with stronger agents (e.g., KMnO₄/H⁺ ).

Table 3: Oxidation Products

Oxidizing AgentProduct
KMnO₄ (acidic conditions)2-Bromobenzoic acid
PCC2-Bromobenzaldehyde

Reduction Reactions

The bromobenzyl group can be reduced to a benzyl group using:

  • Lithium aluminum hydride (LiAlH₄) : Converts bromine to a benzyl alcohol.

  • Palladium-on-carbon (Pd/C) : Hydrogenation under high pressure.

Table 4: Reduction Products

Reducing AgentProduct
LiAlH₄Benzyl alcohol derivative
Pd/CHydrogenated triazole

Hydrogen Bonding Interactions

The triazole ring’s nitrogen atoms enable hydrogen bonding with biological targets (e.g., enzymes), contributing to its antimicrobial and anticancer activities.

Key Observations

  • The bromobenzyl group’s benzylic position is highly reactive, making substitution a primary pathway for functionalization.

  • Oxidation of the hydroxymethyl group generates reactive intermediates, useful in drug discovery.

This compound’s reactivity highlights its versatility in medicinal chemistry, with applications in synthesizing bioactive molecules .

Scientific Research Applications

(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol are compared below with analogous triazole derivatives. Key parameters include substituent effects, molecular properties, and biological activities.

Table 1: Comparative Analysis of Triazole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Activity/Property Reference
This compound 2-Bromobenzyl C₁₀H₉BrN₃O 282.11 Tyrosinase inhibition (IC₅₀ = 26.55 μM)
(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol Benzyl C₁₀H₁₁N₃O 189.21 Pharmacological potential (enzyme/receptor interactions)
[1-(4-Chloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl]methanol 4-Chloro-3-(trifluoromethyl)phenyl C₁₀H₇ClF₃N₃O 277.63 No reported bioactivity; structural analog
(1-(2-Nitrobenzyl)-1H-1,2,3-triazol-4-yl)methanol 2-Nitrobenzyl C₁₀H₉N₅O₃ 263.21 Tyrosinase inhibition (IC₅₀ = 26.20 μM)
[1-(2,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol 2,4-Dichlorophenyl C₉H₇Cl₂N₃O 260.08 Undisclosed bioactivity; halogen-rich substituent
2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone 4-Bromophenyl, methyl, bromoethanone C₁₁H₉Br₂N₃O 372.02 Antimicrobial/anticancer potential (no IC₅₀ reported)

Key Findings

Substituent Effects on Bioactivity :

  • The 2-bromobenzyl and 2-nitrobenzyl analogs exhibit nearly identical tyrosinase inhibition (IC₅₀ ~26 μM), suggesting electron-withdrawing groups at the benzyl position enhance enzyme binding .
  • The benzyl derivative lacks halogen substituents but retains pharmacological relevance due to hydrogen-bonding capacity from the triazole and hydroxymethyl groups .

Halogen Influence: Bromine at the 2-position (target compound) vs. chlorine in the 4-chloro-3-trifluoromethylphenyl analog : Bromine’s larger atomic radius may improve hydrophobic interactions in enzyme pockets. The 2,4-dichlorophenyl derivative’s dual chlorine atoms could enhance electrophilicity but reduce solubility compared to mono-halogenated analogs .

Synthetic Accessibility :

  • All compounds utilize CuAAC for triazole ring formation , but post-synthetic modifications (e.g., bromination in ) vary widely in yield and complexity.

Biological Activity

(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈BrN₃O. Its structure features a triazole ring substituted with a bromobenzyl group and a methanol moiety. The compound can be synthesized through various methods, notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction .

Antimicrobial Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound possess potent antibacterial and antifungal activities. For instance:

  • A study reported that various triazole derivatives demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with some compounds exhibiting better activity than standard antibiotics .
  • Another investigation highlighted that triazole-containing compounds displayed significant antifungal activity, suggesting their potential as therapeutic agents against fungal infections .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundActivity AgainstInhibition Rate (%)
Compound AE. coli85
Compound BS. aureus90
Compound CFungal Strains80

Anticancer Activity

The anticancer potential of this compound has also been explored extensively:

  • A recent study synthesized several triazole analogues and evaluated their cytotoxic effects on cancer cell lines such as A-549 (lung cancer) and HeLa (cervical cancer) using the MTT assay. The results indicated that certain derivatives exhibited IC₅₀ values significantly lower than those of established chemotherapeutic agents like doxorubicin .

Table 2: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC₅₀ (µM)Comparison Drug
Compound DA-5495.0Doxorubicin (10)
Compound EHeLa4.5Doxorubicin (10)

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cell survival:

  • Anticancer Mechanism : Molecular docking studies suggest that these compounds may inhibit extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), which are pivotal in cancer cell proliferation and survival .

Case Studies

Several case studies have documented the synthesis and biological evaluation of triazole derivatives:

  • Case Study on Lung Cancer : One study synthesized a series of triazole derivatives that were screened against A-549 cells. The most potent compound exhibited an IC₅₀ value of 5 µM, demonstrating significant cytotoxicity compared to control groups .
  • Case Study on Antimicrobial Efficacy : Another research focused on the antimicrobial properties of triazole derivatives against various pathogens. The findings revealed that compounds with a bromobenzyl substituent showed enhanced activity against resistant strains of bacteria .

Q & A

Q. What are the common synthetic routes for (1-(2-bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol?

The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a hallmark of click chemistry. Key steps include:

  • Azide preparation : Reaction of 2-bromobenzyl bromide with sodium azide to generate the azide intermediate.
  • Cycloaddition : Propargyl alcohol reacts with the azide under Cu(I) catalysis (e.g., Cu(OAc)₂) to form the triazole core .
  • Purification : Column chromatography or crystallization to isolate the product.

Q. Example conditions :

StepReagents/ConditionsYieldReference
Azide formationNaN₃, DMF, 60°C, 12h~85%
CuAACPropargyl alcohol, Cu(OAc)₂, t-BuOH/H₂O~78%

Q. How is the compound characterized in academic research?

Standard characterization methods include:

  • Spectroscopy : ¹H/¹³C NMR for structural elucidation (e.g., triazole proton at δ 7.5–8.0 ppm, methanol -OH peak at δ 1.5–2.0 ppm) .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ = 308.0 g/mol).
  • Elemental analysis : Validation of C, H, N, Br content.

Advanced labs may use single-crystal X-ray diffraction (e.g., SHELXL refinement) to resolve bond angles and torsional conformations .

Advanced Research Questions

Q. What strategies optimize yield and purity during synthesis?

  • Catalyst selection : Cu(I) sources (e.g., CuBr) improve regioselectivity for 1,4-triazoles over 1,5-isomers .
  • Solvent systems : Binary solvents (t-BuOH/H₂O) enhance reaction kinetics by balancing polarity .
  • Temperature control : Maintaining 50–60°C prevents side reactions (e.g., alkyne oligomerization).
  • Work-up : Acid-base extraction removes copper residues, improving purity .

Data-driven example :
Replacing Cu(OAc)₂ with CuI in THF increased yield from 78% to 85% while reducing reaction time by 30% .

Q. How does the bromobenzyl substituent influence biological activity?

The 2-bromobenzyl group enhances tyrosinase inhibition via halogen bonding with enzyme active sites. In a study:

  • IC₅₀ : 26.55 ± 2.31 μM for this compound (compound 6k ) .
  • Kinetic analysis : Competitive inhibition confirmed via Lineweaver-Burk plots .
  • Molecular docking : The bromine atom interacts with His263 and Met257 in mushroom tyrosinase (PDB: 2Y9X) .

Q. Comparison with analogs :

SubstituentIC₅₀ (μM)Binding Energy (kcal/mol)
2-Bromobenzyl26.55-8.2
4-Bromobenzyl32.10-7.5
2-Nitrobenzyl26.20-8.1

Q. What challenges arise in crystallographic analysis of this compound?

  • Crystal packing : Non-centrosymmetric space groups (e.g., Pn) complicate phase determination .
  • Disorder : Flexible methanol -CH₂OH group may require constrained refinement in SHELXL .
  • Halogen interactions : Bromine atoms participate in secondary interactions (Br⋯Br, Br⋯π), influencing lattice stability .

Refinement example :
Using SHELXL-2018, R₁ converged to 0.045 despite pseudo-symmetry in the asymmetric unit .

Q. How do computational methods (e.g., DFT) support experimental findings?

  • Geometry optimization : Validates X-ray bond lengths (e.g., C-Br = 1.89 Å vs. DFT-predicted 1.91 Å) .
  • Electronic properties : HOMO-LUMO gaps (~4.5 eV) correlate with redox stability in biological assays .
  • Docking studies : Predict binding poses in enzyme active sites, guiding SAR for analogs .

Q. How are contradictions in biological data resolved?

Discrepancies in IC₅₀ values across studies may stem from:

  • Assay conditions : pH, substrate concentration (e.g., L-DOPA vs. tyrosine in tyrosinase assays) .
  • Cell lines : Variability in membrane permeability (e.g., P19 vs. D3 embryonic cells) .
  • Structural modifications : Substituent position (2- vs. 4-bromo) alters steric and electronic profiles .

Resolution strategy : Standardize protocols (e.g., OECD Guidelines) and validate via orthogonal assays (e.g., SPR, ITC) .

Q. What are emerging applications in drug discovery?

  • Antimicrobial agents : Triazole conjugates show activity against S. aureus (MIC = 12.5 µg/mL) via membrane disruption .
  • Anticancer scaffolds : Pro-drug activation via esterase cleavage of the methanol group .
  • Enzyme inhibitors : Modular synthesis allows rapid generation of analogs targeting kinases or proteases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol

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